molecular formula C8H5N3S B574707 2H-[1,3]Thiazolo[4,5-E]indazole CAS No. 180178-22-7

2H-[1,3]Thiazolo[4,5-E]indazole

Cat. No. B574707
CAS RN: 180178-22-7
M. Wt: 175.209
InChI Key: RUVGAGPVSWQCHV-UHFFFAOYSA-N
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Description

2H-[1,3]Thiazolo[4,5-E]indazole is a nitrogen-containing heterocyclic compound . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse 2H-indazole derivatives .


Synthesis Analysis

The synthesis of 2H-indazoles has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has also been described .


Molecular Structure Analysis

The molecular structure of 2H-[1,3]Thiazolo[4,5-E]indazole is complex and involves a tetracyclic ring system . This structure is believed to contribute to its strong antiproliferative activity towards several haematological cell lines .


Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .

properties

IUPAC Name

2H-pyrazolo[4,3-e][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c1-2-7-8(9-4-12-7)5-3-10-11-6(1)5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVGAGPVSWQCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C2C(=CC=C3C2=CN=N3)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663269
Record name 2H-[1,3]Thiazolo[4,5-e]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-[1,3]Thiazolo[4,5-E]indazole

CAS RN

180178-22-7
Record name 2H-[1,3]Thiazolo[4,5-e]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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